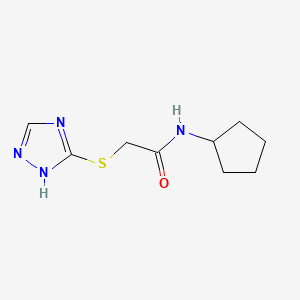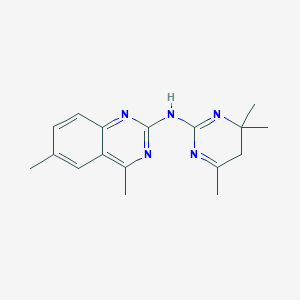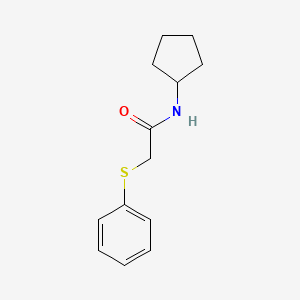![molecular formula C14H15ClN2O4S B5855732 2-chloro-5-[(dimethylamino)sulfonyl]-N-(2-furylmethyl)benzamide](/img/structure/B5855732.png)
2-chloro-5-[(dimethylamino)sulfonyl]-N-(2-furylmethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-5-[(dimethylamino)sulfonyl]-N-(2-furylmethyl)benzamide is a chemical compound that has been widely studied for its potential applications in scientific research. It is commonly referred to as CDB-2914 and has been found to have a range of biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of CDB-2914 involves its ability to bind to the progesterone receptor and prevent the binding of progesterone. This leads to a decrease in the expression of progesterone-responsive genes and a decrease in the proliferation of cells that are dependent on progesterone signaling.
Biochemical and Physiological Effects:
CDB-2914 has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of certain cancer cells, reduce the size of uterine fibroids, and decrease the thickness of the endometrium. Additionally, CDB-2914 has been found to have anti-inflammatory effects and to reduce the production of certain cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using CDB-2914 in lab experiments is its specificity for the progesterone receptor, which allows for more targeted research. However, one limitation is that CDB-2914 has a relatively short half-life, which may limit its effectiveness in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of CDB-2914. One area of research is the potential use of CDB-2914 in the treatment of certain cancers, such as breast cancer and ovarian cancer. Additionally, further research is needed to explore the potential use of CDB-2914 in the treatment of endometriosis and uterine fibroids. Finally, there is a need for research into the development of more effective methods for delivering CDB-2914 to target tissues.
Synthesemethoden
The synthesis of CDB-2914 involves the reaction of 2-chloro-5-nitrobenzoic acid with N-(2-furylmethyl)-N-methylamine to form 2-chloro-5-[(2-furylmethyl)amino]benzoic acid. This compound is then treated with dimethyl sulfonate and triethylamine to form 2-chloro-5-[(dimethylamino)sulfonyl]-N-(2-furylmethyl)benzamide. The final product is obtained through purification by recrystallization.
Wissenschaftliche Forschungsanwendungen
CDB-2914 has been studied for its potential applications in various scientific research fields. It has been found to have anti-progestational effects, making it a potential candidate for use in contraceptives and in the treatment of certain medical conditions such as endometriosis and uterine fibroids. Additionally, CDB-2914 has been studied for its potential use in cancer treatment, as it has been found to inhibit the growth of certain cancer cells.
Eigenschaften
IUPAC Name |
2-chloro-5-(dimethylsulfamoyl)-N-(furan-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O4S/c1-17(2)22(19,20)11-5-6-13(15)12(8-11)14(18)16-9-10-4-3-7-21-10/h3-8H,9H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZETQWJVMSMOMTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC(=C(C=C1)Cl)C(=O)NCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-5-[(dimethylamino)sulfonyl]-N-(2-furylmethyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-[5-(4-methylbenzyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5855684.png)

![N-{4-[acetyl(methyl)amino]phenyl}-3-methyl-4-nitrobenzamide](/img/structure/B5855688.png)


![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methylbutanamide](/img/structure/B5855697.png)

![N-[4-(acetylamino)-2-methylphenyl]-2-thiophenecarboxamide](/img/structure/B5855723.png)

